Fmoc-4,5-dehydro-l-leucine
Overview
Description
Fmoc-4,5-dehydro-l-leucine is an amino acid derivative extensively utilized in the field of peptide synthesis. It is particularly valuable for creating peptides with altered conformational properties and enhanced biological stability . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process .
Mechanism of Action
Target of Action
Fmoc-4,5-dehydro-l-leucine is an amino acid derivative that is extensively utilized in the field of peptide synthesis . It is primarily targeted towards the creation of peptides with altered conformational properties and enhanced biological stability . It is also a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids .
Mode of Action
The compound interacts with its targets by being incorporated into peptide chains during synthesis . This results in peptides with altered conformational properties and enhanced biological stability . The exact mode of interaction with its targets is complex and depends on the specific peptide synthesis process.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The compound’s incorporation into peptide chains can influence the structure and function of the resulting peptides . .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptides .
Result of Action
The primary result of this compound’s action is the creation of peptides with altered conformational properties and enhanced biological stability . These peptides may have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents . Careful control of these conditions is necessary to ensure the successful incorporation of this compound into peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4,5-dehydro-l-leucine typically involves the introduction of the Fmoc group to the amino acid. This is achieved through a reaction between 4,5-dehydro-l-leucine and fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce synthesis time .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4,5-dehydro-l-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the dehydro-leucine moiety to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the Fmoc group under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-4,5-dehydro-l-leucine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Fmoc-4,5-dehydro-d-leucine
- Fmoc-dl-2-amino-4-pentenoic acid
- Fmoc-allylglycine
Comparison: Fmoc-4,5-dehydro-l-leucine is unique due to its specific structural features, including the presence of a double bond in the leucine moiety and the Fmoc protecting group. This combination imparts distinct conformational properties and stability to the peptides synthesized using this compound. Compared to similar compounds, this compound offers enhanced biological stability and is particularly useful in the synthesis of peptides with specific structural requirements .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPPKUMKKSBZRL-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427199 | |
Record name | fmoc-4,5-dehydro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87720-55-6 | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87720-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | fmoc-4,5-dehydro-l-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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